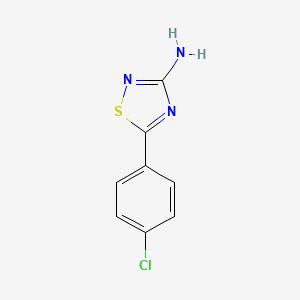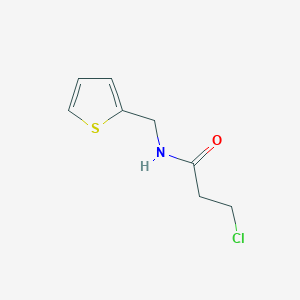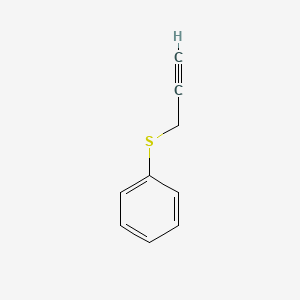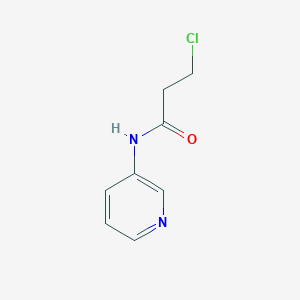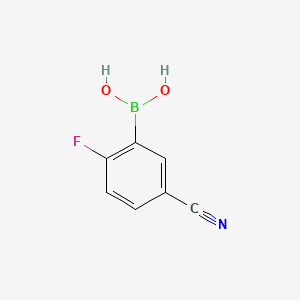
5-Cyano-2-fluorophenylboronic acid
Descripción general
Descripción
5-Cyano-2-fluorophenylboronic acid is a chemical compound with the molecular formula C7H5BFNO2 . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular weight of 5-Cyano-2-fluorophenylboronic acid is 164.93 g/mol . The InChI code is 1S/C7H5BFNO2/c9-7-2-1-5 (4-10)3-6 (7)8 (11)12/h1-3,11-12H .
Physical And Chemical Properties Analysis
5-Cyano-2-fluorophenylboronic acid is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Aplicaciones Científicas De Investigación
Fluorescence Quenching and Sensor Development
Fluorescence quenching mechanisms of boronic acid derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid were investigated, revealing the active static quenching mechanism and its potential in sensor development. Fluorescent probes based on boronic acid, including cyano-substituted variants, demonstrated high sensitivity and selectivity for glucose detection in biological samples, indicating the pivotal role of such compounds in medical diagnostics and research (Geethanjali et al., 2015) (Wang et al., 2021).
Pharmacological and Biochemical Studies
Derivatives synthesized through palladium-catalyzed Suzuki cross-coupling reactions, involving various arylboronic acids including fluoro-substituted variants, displayed notable pharmacological activities such as haemolytic, biofilm inhibition, and anti-thrombolytic properties, suggesting the importance of 5-Cyano-2-fluorophenylboronic acid in medicinal chemistry and drug development (Ikram et al., 2015).
Analytical Chemistry and Detection Methods
The compound's role in the synthesis and quantitation of genotoxic impurities in pharmaceutical compounds underscores its importance in maintaining drug safety and compliance with international standards. Advanced UPLC methods utilizing boronic acid derivatives enable the detection of critical genotoxic impurities, showcasing the compound's utility in ensuring the purity and safety of pharmaceutical products (Katta et al., 2017).
Safety and Hazards
5-Cyano-2-fluorophenylboronic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container . In case of contact with skin or eyes, wash immediately with plenty of water .
Mecanismo De Acción
Target of Action
5-Cyano-2-fluorophenylboronic acid is primarily used as a laboratory chemical This allows them to modulate the activity of these targets .
Mode of Action
The cyano and fluorine groups on the phenyl ring of the compound could potentially influence its reactivity and selectivity .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
These include the compound’s pKa, the presence of transporters in the body, and the compound’s ability to form boronate esters with biological molecules .
Result of Action
Given the reactivity of boronic acids, it’s plausible that this compound could modulate the activity of various proteins, enzymes, and receptors, leading to changes in cellular function .
Action Environment
The action of 5-Cyano-2-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form boronate esters. Additionally, the presence of diol-containing molecules in the environment can influence the compound’s selectivity and reactivity .
Propiedades
IUPAC Name |
(5-cyano-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCSMTHUTFTXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382607 | |
| Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-fluorophenylboronic acid | |
CAS RN |
468718-30-1 | |
| Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Cyano-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

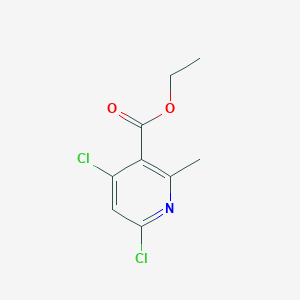
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)

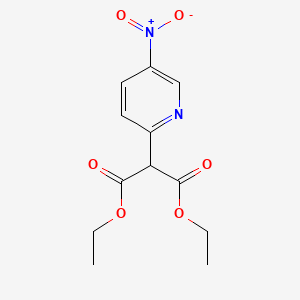
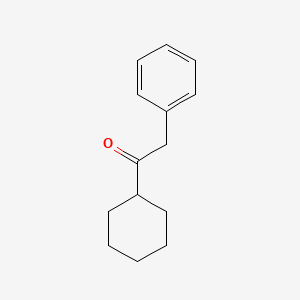
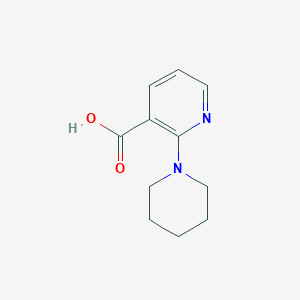
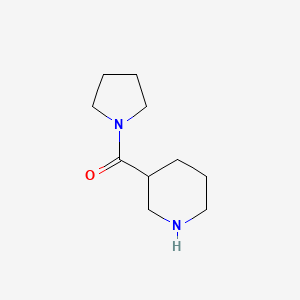
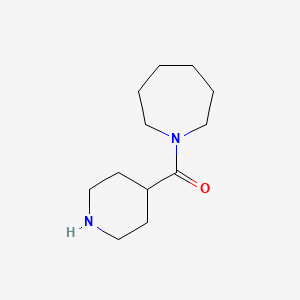
![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)
